4'-Fluor-3'-(Trifluormethoxy)acetophenon

Übersicht

Beschreibung

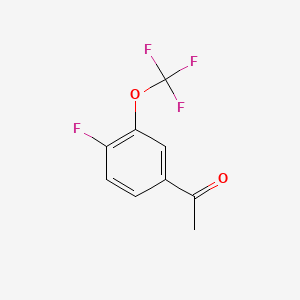

4’-Fluoro-3’-(trifluoromethoxy)acetophenone is a synthetic organic compound and a derivative of acetophenone. It is characterized by the presence of a fluoro group at the para position and a trifluoromethoxy group at the meta position on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

4’-Fluoro-3’-(trifluoromethoxy)acetophenone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical compounds.

Biology: This compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals, where its unique properties can enhance the performance of the final products

Wirkmechanismus

Target of Action

Similar compounds have been used in the stabilization of endosomal-toll-like receptor trl8, creating a sort of inhibitory activity .

Mode of Action

It’s possible that it interacts with its targets in a manner similar to other acetophenone derivatives .

Result of Action

It’s known that similar compounds can have inhibitory effects on certain receptors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

4’-Fluoro-3’-(trifluoromethoxy)acetophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 4’-Fluoro-3’-(trifluoromethoxy)acetophenone and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, this compound has been shown to bind to proteins such as albumin, which can affect its distribution and bioavailability in biological systems .

Cellular Effects

The effects of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone on cellular processes are diverse and depend on the cell type and concentration used. In cancer cell lines, this compound has been reported to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. Furthermore, 4’-Fluoro-3’-(trifluoromethoxy)acetophenone has been shown to influence cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, 4’-Fluoro-3’-(trifluoromethoxy)acetophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to changes in their activity. For instance, the binding of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone to cytochrome P450 can result in the inhibition of the enzyme’s catalytic activity, thereby affecting the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that 4’-Fluoro-3’-(trifluoromethoxy)acetophenone can degrade over time, leading to a decrease in its bioactivity. Long-term exposure to this compound has also been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone in animal models vary with different dosages. At low doses, this compound has been found to exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, 4’-Fluoro-3’-(trifluoromethoxy)acetophenone can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular homeostasis .

Metabolic Pathways

4’-Fluoro-3’-(trifluoromethoxy)acetophenone is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of reactive intermediates, which can interact with cellular macromolecules and cause oxidative stress. Additionally, 4’-Fluoro-3’-(trifluoromethoxy)acetophenone can affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with transporters such as P-glycoprotein, which can influence its efflux from cells. Additionally, the binding of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone to plasma proteins such as albumin can affect its distribution and accumulation in different tissues .

Subcellular Localization

The subcellular localization of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone is critical for its activity and function. This compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis. Additionally, 4’-Fluoro-3’-(trifluoromethoxy)acetophenone can be targeted to specific cellular compartments through post-translational modifications, which can influence its activity and interactions with other biomolecules .

Vorbereitungsmethoden

The synthesis of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone involves several steps and specific reaction conditions One common method includes the trifluoromethoxylation of acetophenone derivativesThe reaction conditions typically involve the use of catalysts such as ruthenium and specific solvents to achieve the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques and equipment is essential to maintain the quality and consistency of the product.

Analyse Chemischer Reaktionen

4’-Fluoro-3’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.

Substitution: The fluoro and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

4’-Fluoro-3’-(trifluoromethoxy)acetophenone can be compared with other similar compounds such as:

4’-Fluoro-3’-(trifluoromethyl)acetophenone: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can result in different chemical and biological properties.

4-(Trifluoromethoxy)acetophenone: Lacks the fluoro group, which can affect its reactivity and applications.

Biologische Aktivität

4'-Fluoro-3'-(trifluoromethoxy)acetophenone (CAS No. 886501-44-6) is a fluorinated aromatic ketone that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant interactions with various biological systems, influencing cellular processes and metabolic pathways.

- Molecular Formula : C9H6F4O

- Molecular Weight : 222.14 g/mol

- InChI Key : ATZQRDFMSBKRCC-UHFFFAOYSA-N

4'-Fluoro-3'-(trifluoromethoxy)acetophenone is involved in several biochemical interactions:

- Enzyme Interactions : It interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Depending on the isoform of cytochrome P450, this compound can either inhibit or activate enzymatic activity, affecting the metabolism of various substrates.

- Protein Binding : The compound binds to serum proteins like albumin, influencing its distribution and bioavailability within biological systems.

Cellular Effects

The biological effects of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone are cell-type dependent:

- Apoptosis Induction : In cancer cell lines, it has been shown to induce apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).

- Cell Signaling Pathways : This compound modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is critical for cell proliferation and differentiation.

Molecular Mechanisms

The mechanisms by which 4'-Fluoro-3'-(trifluoromethoxy)acetophenone exerts its biological effects include:

- Binding to Biomolecules : The compound binds to specific biomolecules, altering their activity. For instance, its interaction with cytochrome P450 can inhibit its catalytic function, thereby affecting the metabolism of other compounds.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors and altering their binding affinity to DNA.

Metabolic Pathways

4'-Fluoro-3'-(trifluoromethoxy)acetophenone is primarily metabolized by cytochrome P450 enzymes. The metabolism can lead to the formation of reactive intermediates that may induce oxidative stress and affect metabolic pathways such as glycolysis and the tricarboxylic acid cycle.

Temporal Effects in Laboratory Settings

Research indicates that the stability and biological activity of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone can change over time due to environmental factors:

- Degradation : The compound degrades under varying conditions (temperature, pH, light exposure), leading to a reduction in bioactivity.

- Long-term Exposure Effects : Prolonged exposure can result in alterations in cellular function, including changes in viability and metabolic activity.

Subcellular Localization

The subcellular localization of this compound is vital for its biological functions:

- Mitochondrial Localization : It has been found to localize within mitochondria, where it can influence mitochondrial function and promote apoptosis.

Research Findings and Case Studies

Several studies have demonstrated the biological significance of 4'-Fluoro-3'-(trifluoromethoxy)acetophenone:

Case Study: Antimicrobial Activity

In a study assessing antimicrobial properties, 4'-Fluoro-3'-(trifluoromethoxy)acetophenone exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as an antibacterial agent .

Eigenschaften

IUPAC Name |

1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-5(14)6-2-3-7(10)8(4-6)15-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZQRDFMSBKRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592349 | |

| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-44-6 | |

| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.